2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)-
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Overview
Description
2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, an azocine ring, and a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the azocine ring, and the attachment of the butynyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Pyrrolidinecarboxamide, N-(4-hexahydro-1(2H)-azocinyl)-2-butynyl-5-oxo-, (S)- include other pyrrolidine derivatives, azocine derivatives, and butynyl-containing compounds.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
81639-00-1 |
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Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
(2S)-N-[4-(azocan-1-yl)but-2-ynyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H25N3O2/c20-15-9-8-14(18-15)16(21)17-10-4-7-13-19-11-5-2-1-3-6-12-19/h14H,1-3,5-6,8-13H2,(H,17,21)(H,18,20)/t14-/m0/s1 |
InChI Key |
NIRVYQMDGPOHMF-AWEZNQCLSA-N |
Isomeric SMILES |
C1CCCN(CCC1)CC#CCNC(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
C1CCCN(CCC1)CC#CCNC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
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